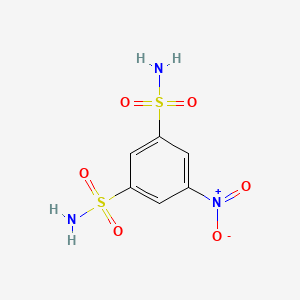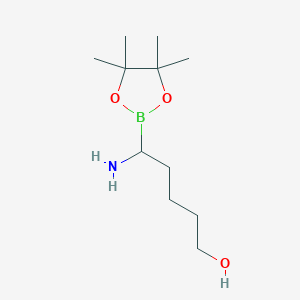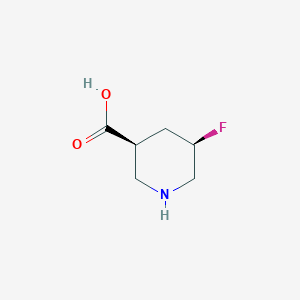
Grandiuvarin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Grandiuvarin A is a naturally occurring compound with the molecular formula C23H22O7 and a molecular weight of 410.42 g/mol . It is a member of the flavonoid family, known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Grandiuvarin A typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aromatic aldehydes with ketones in the presence of a base to form the intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization to form the flavonoid core structure.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the flavonoid core is achieved using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch Processing: Utilizing batch reactors to carry out the reactions in a controlled environment.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Grandiuvarin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced flavonoid derivatives.
Substitution Products: Halogenated flavonoids and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex flavonoids and natural products.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Grandiuvarin A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It exerts its effects by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparación Con Compuestos Similares
Grandiuvarin A can be compared with other similar flavonoid compounds, such as:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Luteolin: Possesses anti-inflammatory, antioxidant, and neuroprotective activities.
Uniqueness of this compound:
Structural Features: Unique hydroxylation pattern and specific substitutions on the flavonoid core.
Biological Activities: Distinct combination of antioxidant, anti-inflammatory, and anticancer properties.
Propiedades
Fórmula molecular |
C23H22O7 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
[(Z)-3-[(2R,3R)-3-(acetyloxymethyl)-3-(benzoyloxymethyl)oxiran-2-yl]prop-2-enyl] benzoate |
InChI |
InChI=1S/C23H22O7/c1-17(24)28-15-23(16-29-22(26)19-11-6-3-7-12-19)20(30-23)13-8-14-27-21(25)18-9-4-2-5-10-18/h2-13,20H,14-16H2,1H3/b13-8-/t20-,23-/m1/s1 |
Clave InChI |
VLJXAFYYXGWQHV-PEHKWEQMSA-N |
SMILES isomérico |
CC(=O)OC[C@]1([C@H](O1)/C=C\COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)OCC1(C(O1)C=CCOC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B13412392.png)

![N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide](/img/structure/B13412399.png)
![[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI)](/img/structure/B13412404.png)




![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/structure/B13412454.png)
